N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.29 g/mol . It is characterized by the presence of a thiophene ring substituted with a phenyl group and an ethylidenehydroxylamine moiety. This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine typically involves the reaction of 5-phenylthiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research needs .
Chemical Reactions Analysis
N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine can be compared with similar compounds such as:
N-(2-thienylmethylidene)hydroxylamine: Similar structure but with a different substitution pattern on the thiophene ring.
N-(phenylmethylidene)hydroxylamine: Lacks the thiophene ring, making it less versatile in certain reactions.
N-(2-furylmethylidene)hydroxylamine: Contains a furan ring instead of a thiophene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(NE)-N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-9(13-14)11-7-8-12(15-11)10-5-3-2-4-6-10/h2-8,14H,1H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHVIACTNKFLO-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(S1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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